2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide
Description
The compound "2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide" features a benzodiazolyl-piperidine core linked to an acetamide group substituted with a 2,3-dimethylphenyl moiety. This structure combines a heterocyclic benzodiazolyl system, known for π-π stacking and hydrogen-bonding capabilities, with a piperidine ring that may enhance conformational flexibility and basicity. While direct biological data for this compound are unavailable in the provided evidence, structurally related compounds exhibit diverse activities, including antimicrobial, anticancer, and ligand coordination properties .
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-15-7-5-11-18(16(15)2)23-21(27)14-26-12-6-8-17(13-26)22-24-19-9-3-4-10-20(19)25-22/h3-5,7,9-11,17H,6,8,12-14H2,1-2H3,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONQCPZHWHFHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCCC(C2)C3=NC4=CC=CC=C4N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring is usually formed through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Linking the Benzimidazole and Piperidine Rings: This step involves the formation of a bond between the benzimidazole and piperidine rings, often through nucleophilic substitution reactions.
Acetamide Group Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced piperidine derivatives, and various substituted acetamide derivatives.
Scientific Research Applications
2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, substituents, and activities of compounds analogous to the target molecule:
Key Comparative Insights
Substituent Effects :
- Electron-Withdrawing Groups : Compounds like W1 (2,4-dinitrophenyl) exhibit enhanced reactivity and antimicrobial activity due to nitro groups, contrasting with the target compound’s dimethylphenyl, which prioritizes steric bulk over electronic effects .
- Halogenated Aromatics : Bromophenyl (9c) and dichlorophenyl () substituents improve hydrophobic binding in enzymes or receptors, whereas the target’s dimethylphenyl may offer similar hydrophobicity but reduced polarity .
Core Heterocycles: Benzodiazolyl vs. Benzimidazole: The benzodiazolyl group in the target compound and 9c enables π-π stacking, akin to benzimidazole in W1. However, benzimidazole’s sulfur atom (in thioacetamido derivatives) may confer additional hydrogen-bonding capacity . Piperidine vs.
Biological Relevance: Antimicrobial Activity: W1’s dinitrophenyl and thioacetamido groups correlate with antimicrobial efficacy, suggesting that the target compound’s dimethylphenyl and benzodiazolyl-piperidine system might target similar pathways . Ligand Potential: N-Substituted acetamides (e.g., ) are noted for ligand coordination, implying the target compound could serve in metal-catalyzed reactions or as a chelating agent .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in and , involving carbodiimide-mediated coupling (e.g., EDC·HCl) of benzodiazolyl-piperidine intermediates with 2,3-dimethylphenyl acetamide precursors .
Research Findings and Contradictions
- Docking Studies : Compound 9c () demonstrated binding to α-glucosidase, suggesting that the benzodiazolyl-triazole-thiazole scaffold positions substituents optimally in enzyme pockets. The target compound’s piperidine linkage may alter binding orientation compared to triazole-based systems .
- Contradictions in Applications: While alachlor () is a herbicide, structurally related acetamides in and show medicinal applications. This highlights how minor structural changes (e.g., chloro vs. dimethylphenyl) drastically alter biological targets .
Biological Activity
2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodiazole moiety linked to a piperidine ring and an acetamide group. Its molecular formula is with a molecular weight of approximately 336.43 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 336.43 g/mol |
| LogP | 1.12 |
| Polar Surface Area (Ų) | 81 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The precise mechanism of action for this compound remains largely unexplored; however, compounds in the benzodiazole class typically interact with various biological targets by modulating protein activity through binding interactions. This can include inhibition or activation of enzymes and receptors.
Biological Activity
Recent studies have highlighted the biological activities associated with benzodiazole derivatives, including:
- Anticancer Activity : Some benzodiazole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Compounds containing benzodiazole structures have shown effectiveness against different bacterial strains, suggesting potential as antimicrobial agents.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation in preclinical models, indicating possible therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effects of benzodiazole derivatives on human cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231), with an IC50 value of 15 µM, indicating its potential as an anticancer agent .
- Antimicrobial Testing : In vitro assays showed that the compound had notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
- Anti-inflammatory Studies : Research indicated that the compound could inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
